Uio-66-cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

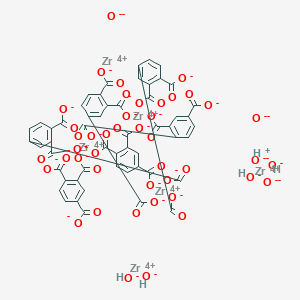

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C54H23O44Zr6-5 |

|---|---|

Molecular Weight |

1923.1 g/mol |

IUPAC Name |

benzene-1,2,4-tricarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide |

InChI |

InChI=1S/6C9H6O6.4H2O.4O.6Zr/c6*10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;;;;;;;;;;;;;;/h6*1-3H,(H,10,11)(H,12,13)(H,14,15);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-21 |

InChI Key |

FZDGXMWTYZEXLD-UHFFFAOYSA-A |

Canonical SMILES |

[H+].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Carboxyl-Functionalized UiO-66 for Researchers and Drug Development Professionals

This technical guide provides a detailed, step-by-step protocol for the synthesis of UiO-66-COOH, a carboxyl-functionalized metal-organic framework (MOF). UiO-66, a zirconium-based MOF, is renowned for its exceptional chemical, thermal, and mechanical stability.[1][2][3] The introduction of carboxylic acid functional groups onto the organic linkers enhances its properties, making it a prime candidate for a variety of applications, particularly in the biomedical field.[4] These functional groups can improve drug loading capacities and provide sites for further modification, which is highly advantageous for targeted drug delivery systems.[5][6]

This document outlines two common and reliable methods for synthesizing this compound, catering to researchers with varying access to solvents and equipment. It also details the necessary characterization techniques to verify the successful synthesis of the material.

Core Synthesis Principles

The synthesis of this compound, like its parent structure, is based on the self-assembly of zirconium-based secondary building units (SBUs) and organic linkers. The core structure consists of Zr₆O₄(OH)₄ clusters connected by dicarboxylate linkers.[1] To create the carboxyl-functionalized variant, a linker already containing one or more free -COOH groups is used, such as 1,2,4-benzenetricarboxylic acid (trimellitic acid) or 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid).

Experimental Protocols

Two primary synthesis routes are presented: a green, aqueous-based method and a common solvothermal method using an organic solvent.

Protocol 1: Aqueous-Based Synthesis

This method utilizes water as the solvent, presenting a more environmentally friendly approach.[1]

Materials and Equipment:

-

Zirconium (IV) sulfate (B86663) tetrahydrate (or similar Zr salt)

-

1,2,4-Benzenetricarboxylic acid (Trimellitic acid)

-

Deionized water

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle with stirring capability

-

Filtration setup (e.g., Büchner funnel)

-

Oven

Methodology:

-

Precursor Preparation: In a round-bottom flask, combine 10 mmol of a zirconium (IV) salt and 11 mmol of 1,2,4-benzenetricarboxylic acid.[1]

-

Reaction Mixture: Add 30 mL of deionized water to the flask.[1] The mixture will initially appear as a white slurry.

-

Reflux Reaction: Place the flask in a heating mantle and attach a reflux condenser. Heat the mixture to reflux (the slurry will become translucent above 70°C) and maintain for 90 minutes with continuous stirring.[1]

-

Cooling and Filtration: After 90 minutes, remove the flask from the heat and allow it to cool to room temperature.

-

Washing: Filter the resulting white precipitate and wash it thoroughly three times with deionized water on the filter to remove any unreacted precursors.[1]

-

Drying: Dry the final white powder product in an oven at 120°C.[1]

Protocol 2: Solvothermal Synthesis in DMF/Water

This widely used method employs a mixture of N,N-Dimethylformamide (DMF) and water as the solvent and typically yields highly crystalline material. This specific protocol results in UiO-66-(COOH)₂, using pyromellitic acid as the linker.[7]

Materials and Equipment:

-

Zirconium tetrachloride (ZrCl₄)

-

1,2,4,5-Benzenetetracarboxylic acid (H₄btec, Pyromellitic acid)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Teflon-lined autoclave or sealed reaction vessel

-

Oven

-

Centrifuge

-

Methanol (B129727) or Ethanol (B145695) for washing

Methodology:

-

Precursor Preparation: In a suitable vessel, dissolve 1.296 g of Zirconium tetrachloride (ZrCl₄) and 1.237 g of 1,2,4,5-benzenetetracarboxylic acid in a solvent mixture of 70 mL of DMF and 30 mL of water.[7]

-

Solvothermal Reaction: Seal the vessel (e.g., a round-bottom flask with a reflux condenser or a Teflon-lined autoclave) and place it in a pre-heated oven at 100°C for 24 hours.[7] A white gel-like product should form.

-

Cooling and Collection: After 24 hours, remove the vessel from the oven and allow it to cool to room temperature. Collect the precipitate by centrifugation or filtration.

-

Washing and Solvent Exchange: To remove unreacted starting materials and residual DMF, which can be trapped within the pores, the product must be washed thoroughly. This is a critical step. Wash the solid several times with fresh DMF, followed by repeated washing with a volatile solvent like methanol or ethanol over 3 days to exchange the DMF.[8][9]

-

Activation (Drying): Dry the purified powder in a vacuum oven to remove the residual solvent and activate the material for use.

Data Summary for Synthesis Protocols

The quantitative parameters for the described synthesis protocols are summarized below for easy comparison.

| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Solvothermal) |

| Zirconium Source | Zirconium (IV) Sulfate | Zirconium tetrachloride (ZrCl₄) |

| Organic Linker | 1,2,4-Benzenetricarboxylic acid | 1,2,4,5-Benzenetetracarboxylic acid |

| Solvent | Deionized Water | DMF / Deionized Water (7:3 ratio) |

| Zr Salt Quantity | 10 mmol | 1.296 g |

| Linker Quantity | 11 mmol | 1.237 g |

| Solvent Volume | 30 mL | 100 mL |

| Temperature | Reflux (~100°C) | 100°C |

| Reaction Time | 90 minutes | 24 hours |

| Yield | ~87-89 wt. %[1] | Not specified |

Synthesis Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound via a solvothermal or reflux method.

Caption: General workflow for this compound synthesis.

Characterization of this compound

To confirm the successful synthesis and purity of the this compound material, several characterization techniques are essential.

-

Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystalline structure. The resulting diffraction pattern should match the known pattern for the UiO-66 topology, typically showing characteristic sharp peaks at 2θ values around 7.4° and 8.5°, corresponding to the (111) and (200) crystal planes.[7][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of the carboxyl functional groups from the linker. The spectrum should show a characteristic absorption band for the C=O stretch of the carboxylic acid group, typically around 1700 cm⁻¹.[4] Broad absorption between 3100–3500 cm⁻¹ can be attributed to the O-H stretching of the -COOH group and adsorbed water molecules.[4]

-

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the synthesized MOF. UiO-66 materials are known for their high thermal stability, often stable up to 450-500°C.

-

Nitrogen Adsorption-Desorption Analysis (BET): This analysis determines the specific surface area and porosity of the material. A successfully synthesized this compound should exhibit a high surface area, although typically lower than the parent UiO-66.[1]

-

Scanning Electron Microscopy (SEM): SEM can be used to observe the crystal morphology and particle size of the synthesized powder.

References

- 1. prodia-mof.eu [prodia-mof.eu]

- 2. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MOF UiO-66 and its composites: design strategies and applications in drug and antibiotic removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles [cd-bioparticles.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

a step-by-step guide to UiO-66-COOH synthesis

An In-depth Technical Guide to the Synthesis of UiO-66-COOH

This guide provides a comprehensive overview of the synthesis of this compound, a zirconium-based metal-organic framework (MOF). The document is intended for researchers, scientists, and professionals in drug development and other fields where porous materials with high stability and functionality are of interest. It details the necessary reagents, equipment, and step-by-step protocols for the successful synthesis of this compound.

Introduction

UiO-66 is a well-studied MOF renowned for its exceptional thermal, chemical, and mechanical stability.[1] The functionalization of the organic linker in UiO-66 with carboxylic acid groups, resulting in this compound, introduces additional active sites that can be leveraged for various applications, including gas adsorption, catalysis, and drug delivery.[1][2] This guide focuses on the solvothermal synthesis method, a common and effective approach for producing crystalline this compound.

Synthesis Overview

The synthesis of this compound typically involves the reaction of a zirconium salt (e.g., zirconium tetrachloride, ZrCl₄) with a tricarboxylic acid linker, most commonly 1,2,4-benzenetricarboxylic acid (trimellitic acid), in a high-boiling point solvent such as N,N-dimethylformamide (DMF). The mixture is heated in a sealed container, leading to the self-assembly of the crystalline MOF structure.

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Purity | Supplier Example |

| Zirconium(IV) chloride | ZrCl₄ | ≥99.5% | Sigma-Aldrich |

| 1,2,4-Benzenetricarboxylic acid | C₉H₆O₆ | 98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | ≥99.8% | Sigma-Aldrich |

| Methanol (B129727) | CH₃OH | ≥99.8% | Fisher Scientific |

| Deionized Water | H₂O | - | - |

Equipment

-

Analytical balance

-

Glass vials or Teflon-lined autoclaves (20-50 mL)

-

Magnetic stirrer with heating plate

-

Oven or heating mantle

-

Centrifuge

-

Ultrasonic bath

-

Fume hood

Synthesis Procedure: Solvothermal Method

A widely adopted method for the synthesis of UiO-66 derivatives is the solvothermal method.[3][4][5] The following protocol is a representative example for the synthesis of this compound.

Step 1: Preparation of Precursor Solutions

-

In a typical synthesis, dissolve the zirconium precursor, such as zirconium tetrachloride (ZrCl₄), in N,N-dimethylformamide (DMF).

-

In a separate container, dissolve the organic linker, 1,2,4-benzenetricarboxylic acid (trimellitic acid), in DMF.

Step 2: Reaction Mixture Assembly

-

Combine the two solutions in a Teflon-lined autoclave or a suitable reaction vessel.

-

Stir the mixture to ensure homogeneity.

Step 3: Solvothermal Reaction

-

Seal the autoclave and place it in a preheated oven.

-

Heat the reaction mixture at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[3]

Step 4: Product Isolation and Purification

-

After the reaction is complete, allow the autoclave to cool down to room temperature.

-

A white precipitate of this compound should be visible.

-

Separate the solid product from the solvent by centrifugation.

-

Wash the collected solid multiple times with fresh DMF to remove any unreacted starting materials.

-

Subsequently, wash the product with a lower-boiling point solvent like methanol to facilitate the removal of DMF.[3]

-

Dry the final product under vacuum or in an oven at a moderate temperature (e.g., 80-100 °C) to remove the residual solvent.[6]

Alternative "Green" Synthesis

Recent research has focused on more environmentally friendly synthesis routes. One such method utilizes water as the solvent, avoiding the use of toxic organic solvents like DMF.[1][7]

Step 1: Aqueous Reaction Mixture

-

Mix zirconium(IV) sulfate (B86663) and 1,2,4-benzenetricarboxylic acid in deionized water.[1]

Step 2: Refluxing

-

Heat the aqueous mixture under reflux for a specified time (e.g., 90 minutes).[1]

Step 3: Product Recovery and Washing

-

Filter the resulting mixture to collect the solid product.

-

Wash the product thoroughly with distilled water.[1]

-

Dry the final product in an oven at 120 °C.[1]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the synthesis of this compound and a closely related dicarboxylic acid functionalized variant, often denoted as UiO-66-(COOH)₂.

Table 1: Reagent Quantities for this compound Synthesis

| Zirconium Precursor | Amount (mmol) | Linker (Trimellitic Acid) | Amount (mmol) | Solvent (DMF) | Volume (mL) | Reference |

| Zirconium(IV) sulfate | 10 | 1,2,4-Benzenetricarboxylic acid | 11 | Water | 30 | [1] |

Note: This table highlights a "green" synthesis approach using water as the solvent.

Table 2: Reagent Quantities for UiO-66-(COOH)₂ Synthesis

| Zirconium Precursor | Amount (g) | Linker (Pyromellitic Acid) | Amount (g) | Solvent | Volume (mL) | Reference |

| ZrCl₄ | 1.296 | Benzene-1,2,4,5-tetracarboxylic acid | 1.237 | DMF/Water | 70/30 | [8] |

Table 3: Reaction Conditions

| MOF Type | Temperature (°C) | Time (h) | Method | Reference |

| This compound | Reflux | 1.5 | Aqueous | [1] |

| UiO-66-(COOH)₂ | 100 | 24 | Solvothermal | [8] |

| UiO-66 (general) | 120 | 24 | Solvothermal | [3] |

| UiO-66 (general) | 140 | 6-144 | Solvothermal | [4][5] |

Characterization

To confirm the successful synthesis and determine the properties of the this compound material, several characterization techniques are employed:

-

Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the synthesized MOF. The PXRD pattern should match the simulated pattern for the UiO-66 topology.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material, particularly the carboxylic acid groups.[2]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.

-

Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity of the material.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Solvothermal synthesis workflow for this compound.

Caption: Post-synthesis characterization workflow.

References

- 1. prodia-mof.eu [prodia-mof.eu]

- 2. The Carboxyl Functionalized UiO-66-(COOH)2 for Selective Adsorption of Sr2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. iptek.its.ac.id [iptek.its.ac.id]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Guide to the Characterization of UiO-66-COOH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential techniques used to characterize the metal-organic framework (MOF), UiO-66-COOH. This material, a zirconium-based MOF functionalized with carboxylic acid groups, has garnered significant attention for its potential applications in drug delivery, catalysis, and separations. Understanding its physicochemical properties through rigorous characterization is paramount for its effective implementation. This guide details the experimental protocols and data interpretation for a suite of core characterization techniques, presenting quantitative data in accessible tables and illustrating workflows through clear diagrams.

Structural and Crystallinity Analysis: Powder X-Ray Diffraction (PXRD)

Powder X-Ray Diffraction (PXRD) is a fundamental technique to confirm the crystalline structure and phase purity of synthesized this compound. The diffraction pattern provides a unique fingerprint of the material, which can be compared to simulated patterns from single-crystal data to verify the successful formation of the desired topology.

Experimental Protocol:

A detailed experimental protocol for PXRD analysis is crucial for obtaining high-quality, reproducible data.

| Parameter | Specification |

| Instrument | A high-resolution powder X-ray diffractometer |

| X-ray Source | Cu Kα radiation (λ = 1.5406 Å) |

| Voltage and Current | 40 kV and 40 mA |

| Scan Type | Continuous coupled θ/2θ scan |

| 2θ Range | 5° to 50°[1] |

| Scan Speed | 2°/min[1] |

| Step Size | 0.02° |

| Sample Preparation | A thin layer of the finely ground this compound powder is deposited onto a zero-background sample holder. |

Data Interpretation:

The resulting diffractogram of this compound should exhibit characteristic peaks corresponding to its face-centered cubic (fcu) topology. The primary diffraction peaks for UiO-66 are typically observed at 2θ values of approximately 7.4° and 8.5°, corresponding to the (111) and (200) crystal planes, respectively.[1] The presence of sharp, well-defined peaks indicates high crystallinity. Any significant shifts in peak positions or the appearance of additional peaks may suggest the presence of impurities, unreacted starting materials, or a different crystalline phase.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of this compound and to quantify the amount of solvent and guest molecules encapsulated within the pores. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol:

| Parameter | Specification |

| Instrument | Thermogravimetric Analyzer |

| Sample Mass | 5-10 mg |

| Crucible | Alumina or platinum pan |

| Temperature Range | Room temperature to 800 °C |

| Heating Rate | 5 °C/min or 10 °C/min[2][3] |

| Atmosphere | Inert (e.g., Nitrogen) or Oxidative (e.g., Air)[2] |

| Flow Rate | 20-50 mL/min |

Data Interpretation:

The TGA curve of this compound typically displays three main weight loss steps:

-

Below 150 °C: This initial weight loss is attributed to the removal of physisorbed water and volatile solvents from the surface and pores of the MOF.

-

150 °C to 300 °C: A more significant weight loss in this region corresponds to the removal of coordinated solvent molecules, such as N,N-dimethylformamide (DMF), which are often used in the synthesis.[1]

-

Above 450-500 °C: This final, sharp weight loss signifies the decomposition of the organic linker and the collapse of the framework structure, ultimately leaving behind a stable zirconium oxide (ZrO₂) residue.[1][4]

The thermal stability is a critical parameter, especially for applications that require elevated temperatures.

Functional Group Identification: Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful tool for identifying the functional groups present in this compound, confirming the incorporation of the carboxylated linker and the coordination environment of the metal clusters.

Experimental Protocol:

| Parameter | Specification |

| Instrument | FTIR Spectrometer |

| Sample Preparation | The this compound powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory. |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 32-64 |

Data Interpretation:

The FTIR spectrum of this compound exhibits several characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching of adsorbed water and hydroxyl groups on the Zr cluster | [1] |

| ~1700-1720 | C=O stretching of the free carboxylic acid group (-COOH) on the linker | [5] |

| ~1580 | Asymmetric stretching of the coordinated carboxylate group (COO⁻) | [1][6] |

| ~1395 | Symmetric stretching of the coordinated carboxylate group (COO⁻) | [1][6] |

| ~746 | C-H bending of the benzene (B151609) ring | [6] |

| ~660 | Zr-O stretching vibrations | [1] |

The presence of the peak around 1700-1720 cm⁻¹ is a key indicator of the successful incorporation of the -COOH functionality.

Porosity and Surface Area Determination: Nitrogen Adsorption-Desorption Analysis

Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area, pore volume, and pore size distribution of this compound. These parameters are crucial for applications involving adsorption and guest encapsulation.

Experimental Protocol:

| Parameter | Specification |

| Instrument | Gas sorption analyzer |

| Adsorptive | Nitrogen (N₂) |

| Temperature | 77 K (Liquid Nitrogen) |

| Degassing (Activation) | The sample is heated under vacuum to remove guest molecules from the pores. A typical procedure involves heating at 120-150 °C for 12-24 hours.[2][6] |

| Analysis Models | Brunauer-Emmett-Teller (BET) for surface area, t-plot for micropore volume, and Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) for pore size distribution. |

Data Interpretation:

This compound typically exhibits a Type I isotherm, which is characteristic of microporous materials.

| Parameter | Typical Value for this compound |

| BET Surface Area | 800 - 1400 m²/g |

| Micropore Volume | 0.3 - 0.6 cm³/g |

| Pore Diameter | ~6 Å (micropores) and larger mesopores may be present depending on synthesis conditions. |

The high surface area and porosity are key features that make this compound an attractive material for various applications.

Morphological and Nanostructural Analysis: Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and crystal habit of this compound.

Experimental Protocol:

| Technique | Sample Preparation |

| SEM | A small amount of the this compound powder is dispersed onto a carbon tape mounted on an aluminum stub. To prevent charging of the non-conductive sample, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample.[7][8] |

| TEM | A dilute suspension of the this compound powder in a suitable solvent (e.g., ethanol) is prepared and sonicated to ensure good dispersion. A drop of the suspension is then placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.[9] |

Data Interpretation:

SEM images provide information about the overall morphology and size distribution of the this compound crystals, which are typically octahedral in shape with sizes ranging from nanometers to micrometers.[10] TEM images offer higher resolution, allowing for the visualization of the internal pore structure and the verification of the crystalline lattice.

Surface Elemental Composition and Chemical State Analysis: X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements present on the surface of this compound.

Experimental Protocol:

| Parameter | Specification |

| Instrument | X-ray Photoelectron Spectrometer |

| X-ray Source | Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) |

| Analysis Chamber Pressure | Ultra-high vacuum (<10⁻⁸ mbar) |

| Analysis Mode | Survey scan (for elemental composition) and high-resolution scans of individual elements (for chemical state analysis) |

| Sample Preparation | The powdered sample is mounted on a sample holder using double-sided adhesive tape. |

Data Interpretation:

The XPS survey scan will confirm the presence of Zirconium (Zr), Oxygen (O), and Carbon (C). High-resolution spectra provide more detailed information:

-

Zr 3d: The binding energies of the Zr 3d₅/₂ and Zr 3d₃/₂ peaks are characteristic of the Zr⁴⁺ oxidation state in the MOF structure.

-

O 1s: The O 1s spectrum can be deconvoluted into multiple peaks corresponding to different oxygen environments, such as Zr-O-Zr in the metal clusters, C=O and C-O in the carboxylate linkers, and adsorbed water or hydroxyl groups.[11]

-

C 1s: The C 1s spectrum can be resolved into components representing the aromatic carbon atoms of the benzene ring, the carboxylate carbon, and any adventitious carbon contamination.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Caption: A typical workflow for the characterization of this compound.

Logical Relationship of Characterization Techniques

The various characterization techniques provide complementary information to build a complete picture of the material's properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. iptek.its.ac.id [iptek.its.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. microscopy.info.yorku.ca [microscopy.info.yorku.ca]

- 8. Scanning Electron Microscope | SEM Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Electron Microscopy Suite [emsuite.stem.open.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of UiO-66-COOH

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and characterization of the carboxyl-functionalized metal-organic framework (MOF), this compound. This material is of significant interest for applications ranging from gas adsorption and catalysis to drug delivery, owing to its high stability and the presence of functional carboxylic acid groups within its porous structure.

Introduction to this compound

UiO-66, developed at the University of Oslo, is a zirconium-based MOF renowned for its exceptional thermal, chemical, and mechanical stability.[1][2] This stability arises from the strong coordination bonds between the high-valent zirconium cations (Zr⁴⁺) and the carboxylate linkers, forming a robust three-dimensional framework.[2][3] The functionalization of the parent UiO-66 structure with carboxylic acid (-COOH) groups, creating this compound, introduces active sites that can be leveraged for a variety of applications. These free -COOH groups, uniformly distributed throughout the porous structure, can participate in acid-base interactions, coordinate with metal ions, and serve as anchoring points for further functionalization, making them particularly relevant for drug delivery and targeted therapies.[4][5][6]

Crystal Structure and Composition

This compound is isostructural with its parent framework, UiO-66, meaning it retains the same underlying topology.[7] The structure is based on a cubic crystal system with the Fm-3m space group.[8]

-

Secondary Building Units (SBUs): The inorganic node is a zirconium oxo-cluster, specifically [Zr₆O₄(OH)₄]¹²⁺.[2][7] This SBU consists of an octahedron of six zirconium atoms, with oxygen atoms capping the faces (μ₃-O and μ₃-OH).[9]

-

Organic Linkers: Unlike the parent UiO-66 which uses 1,4-benzenedicarboxylic acid (BDC), this compound is typically synthesized using linkers that possess additional carboxylic acid groups. Common linkers include:

-

Framework Assembly: The Zr₆-based SBUs are 12-fold coordinated with the carboxylate groups of the organic linkers, forming a highly connected and stable face-centered cubic (fcu) topology.[11] This arrangement creates a microporous structure with two types of cages: tetrahedral and octahedral, with diameters of approximately 7 Å and 9 Å, respectively, in the parent UiO-66.[8] In this compound, the uncoordinated carboxylic acid groups from the linkers are directed into these cages, making them accessible for interaction with guest molecules.[4][7]

The logical relationship for the formation of the this compound framework is visualized below.

Physicochemical Properties

The introduction of -COOH groups influences the material's properties. The table below summarizes key quantitative data reported in the literature for this compound.

| Property | Reported Value(s) | Reference(s) |

| Crystallographic Data | ||

| Crystal System | Cubic | [8] |

| Space Group | Fm-3m (isostructural to UiO-66) | [8] |

| Key PXRD Peaks (2θ) | ~7.4° (111), ~8.5° (200) | [7] |

| Porosity & Surface Area | ||

| BET Surface Area | 194 - 710 m²/g | [1][4][5] |

| Pore Volume | 0.28 cm³/g | [1] |

| Pore Size | ~6.8 nm (Note: this larger value may be due to defects) | [4][5] |

| Morphology | ||

| Particle Size | 80 nm - 10 µm | [1][7] |

| Thermal Stability | ||

| Decomposition Onset | ~450-500 °C (in inert/reductive atmosphere) | [12][13] |

| Crystalline Collapse (defective) | ~250 °C | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and characterization. Below are representative protocols cited in the literature.

Method 1: Aqueous Reflux Synthesis (using H₃BTC) [1]

-

Reactants: Mix 10 mmol of zirconium (IV) sulfate (B86663) and 11 mmol of 1,2,4-benzenetricarboxylic acid (H₃BTC).

-

Solvent: Add 30 mL of distilled water.

-

Reaction: Heat the mixture under reflux for 90 minutes.

-

Work-up: After cooling, filter the mixture.

-

Washing: Wash the collected solid three times with distilled water on the filter.

-

Drying: Dry the final white powder product in an oven at 120°C.

Method 2: Aqueous Reflux Synthesis (using H₄btec) [4]

-

Reactants: Disperse 2.54 g (10 mmol) of 1,2,4,5-benzene tetracarboxylic acid (H₄btec) and 2.43 g (10.4 mmol) of zirconium tetrachloride (ZrCl₄) in a round-bottom flask.

-

Solvent: Add 60 mL of distilled water at room temperature under stirring.

-

Reaction: Equip the flask with a reflux condenser and heat under reflux (~100 °C) for 24 hours.

-

Work-up: Collect the resulting powder product.

-

Drying: Dry the sample under a dynamic vacuum at 70 °C to yield the final product.

The general workflow for the synthesis of this compound is depicted below.

A standard workflow for characterizing the synthesized this compound is essential to confirm its structure, purity, and properties.

-

Powder X-ray Diffraction (PXRD): Performed on a diffractometer using Cu Kα radiation to confirm the crystalline phase and isostructural nature by comparing the pattern to simulated data for UiO-66.[7]

-

Nitrogen Adsorption-Desorption Analysis: Conducted at 77 K after activating the sample (degassing under vacuum) to determine the BET surface area, pore volume, and pore size distribution.[1]

-

Thermogravimetric Analysis (TGA): The sample is heated under a controlled atmosphere (e.g., air or N₂) with a constant heating rate to evaluate its thermal stability and decomposition pattern.[14][15]

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Used to visualize the morphology, particle size, and size distribution of the synthesized crystals.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of functional groups. The spectra of this compound show characteristic peaks for the carboxylic acid C=O stretch (around 1700 cm⁻¹) and a broad O-H stretch (3100–3500 cm⁻¹).[4][5]

The following diagram illustrates a typical characterization workflow.

Relevance for Drug Development

The unique structural features of this compound make it a promising candidate for drug delivery applications.[16]

-

High Drug Loading: The porous structure and high surface area allow for significant loading of therapeutic agents.[6]

-

Controlled Release: The robust framework can prevent premature drug release, while degradation under specific conditions (like the acidic microenvironment of tumors) can trigger controlled release.[6][16]

-

Targeted Delivery: The surface -COOH groups can be further modified with targeting ligands (e.g., folic acid, antibodies) to direct the nanocarrier to specific cells or tissues, enhancing efficacy and reducing systemic toxicity.[6][17]

-

Biocompatibility: Zirconium-based MOFs, including UiO-66, have demonstrated good biocompatibility in various studies.[17][18]

References

- 1. prodia-mof.eu [prodia-mof.eu]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. The Carboxyl Functionalized UiO-66-(COOH)2 for Selective Adsorption of Sr2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles [cd-bioparticles.net]

- 7. researchgate.net [researchgate.net]

- 8. ethz.ch [ethz.ch]

- 9. iris.unito.it [iris.unito.it]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Magnetic UiO-66-NH2 Core–Shell Nanohybrid as a Promising Carrier for Quercetin Targeted Delivery toward Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

UiO-66-COOH: A Technical Guide to Properties and Chemical Stability for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metal-organic framework (MOF) UiO-66-COOH, a carboxyl-functionalized derivative of the highly stable UiO-66. We delve into its core physicochemical properties, its notable chemical stability under various conditions, and the experimental protocols crucial for its synthesis and evaluation. This document is intended to serve as a foundational resource for professionals exploring the application of this compound in fields such as drug delivery, catalysis, and selective adsorption.

Core Physicochemical Properties

This compound is synthesized by incorporating 1,2,4,5-benzenetetracarboxylic acid (H₄btec) or 1,2,4-benzenetricarboxylic acid (trimellitic acid) as the organic linker, which results in a structure featuring uncoordinated carboxylic acid groups pointing into the pores.[1] These functional groups provide active sites for capturing metal ions and for further post-synthetic modifications.[1] The parent UiO-66 framework is constructed from Zr₆O₄(OH)₄ inorganic nodes connected to 12 organic linkers, creating a face-centered cubic (fcu) topology with tetrahedral and octahedral cages.[2][3][4] This high connectivity contributes to its exceptional stability.[2][5]

The key physicochemical properties of this compound are summarized in the table below. It is important to note that these properties, particularly surface area and pore volume, can vary significantly based on the synthesis method, the degree of linker deficiency (defects), and the activation procedure.[6][7][8]

| Property | Typical Value Range | Characterization Method | References |

| BET Surface Area | 194 - 710 m²/g | N₂ Physisorption at 77 K | [1][9] |

| Micropore Volume | ~0.28 cm³/g | N₂ Physisorption (t-plot method) | [9] |

| Pore Size (Diameter) | ~6.8 nm (mesopores from defects) | N₂ Physisorption | [1] |

| Particle Size | 0.4 - 10 µm | Laser Granulometry | [9] |

| Thermal Stability | Decomposes > 350-400 °C | Thermogravimetric Analysis (TGA) | [10][11] |

Synthesis and Activation Workflow

The synthesis of this compound is typically achieved via a solvothermal or reflux reaction involving a zirconium salt (e.g., ZrCl₄, ZrOCl₂·8H₂O) and the carboxylic acid-functionalized linker in a high-boiling point solvent like N,N-dimethylformamide (DMF) or water.[9][12][13][14] The reaction is heated for a set period, after which the resulting white precipitate is collected and purified. A critical subsequent step is "activation," which involves solvent exchange and heating under vacuum to remove unreacted precursors and solvent molecules trapped within the pores, making the internal surface area accessible.

Chemical Stability

UiO-66 and its derivatives are renowned for their high chemical stability compared to other MOFs, a quality attributed to the strong coordination bonds between the hard Lewis acid Zr(IV) ions and the hard base carboxylate linkers.[5][15] However, the stability is not absolute and is influenced by the specific chemical environment, including pH, solvent, and the presence of competing ligands.

This compound generally maintains its crystalline structure and porosity in the presence of weak acids.[16][17] However, its stability is compromised under more aggressive acidic conditions.

-

Weak Organic Acids: While stable in weak acids like acetic acid at low concentrations, UiO-66 frameworks can be disassembled into soluble hexameric nodes and precipitated linkers in high concentrations (2–10 M) of formic or acetic acid.[18] This indicates that the nature of the acid's counter-anion is a critical factor in deconstruction.[18]

-

Strong Inorganic Acids: Strong mineral acids like sulfuric acid (H₂SO₄) can decompose the framework, although the solvent plays a crucial role. For instance, a highly defective UiO-66 was found to be decomposed by H₂SO₄ in dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF), but not in water.[16][17] This highlights the modulating effect of the solvent on acid strength and interaction with the MOF.[16][17]

The framework is more susceptible to degradation under basic conditions due to nucleophilic attack on the Zr-O-C bonds.

-

Base Strength: The stability of UiO-66 is directly correlated with the strength (pKₐ of the conjugate acid) and concentration of the base.[19][20] Strong organic bases like DBU and triethylamine (B128534) can completely destroy the framework, even at moderate concentrations (0.5 M).[20]

-

Inorganic Bases: Strong inorganic bases like KOH and K₃PO₄ lead to rapid degradation, while weaker bases have a less pronounced effect.[19][20]

-

Solvent Effects: The solvent's ability to solvate the base can modulate its reactivity. In organic solvents like THF or DCM, bases are considered "naked" and can interact more directly and aggressively with the framework's nodes compared to in aqueous solutions where they are solvated by water.[17]

This compound shows good stability in many common organic solvents such as chloroform, acetone (B3395972), and benzene.[15][21] However, the solvent can play a critical role in mediating the MOF's stability in the presence of acidic or basic reagents. The polarity and acid/base properties of the solvent can alter the strength of the dissolved acids or bases, thereby influencing their effect on the framework's integrity.[16][17]

Detailed Experimental Protocols

This section provides standardized methodologies for the synthesis, characterization, and stability testing of this compound, compiled from established literature.

This protocol is adapted from a scaled-up, solvent-free synthesis.[9]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, mix zirconium(IV) sulfate (B86663) (10 mmol) and 1,2,4-benzenetricarboxylic acid (11 mmol).

-

Dispersion: Add 30 mL of deionized water to the flask.

-

Reaction: Heat the mixture to reflux with stirring and maintain for 90 minutes.

-

Isolation: After cooling to room temperature, filter the white solid product from the reaction mixture.

-

Washing: Wash the collected solid thoroughly with deionized water (3 times) on the filter to remove any unreacted starting materials.

-

Drying: Dry the final product in an oven at 120°C to yield a fine white powder.

-

Powder X-Ray Diffraction (PXRD):

-

Sample Preparation: Place a small amount of the dried MOF powder on a sample holder.

-

Data Collection: Record the diffractogram using a diffractometer with Cu Kα radiation. Collect data over a 2θ range of 4-80° with a step size of 0.02° and a scan speed of 1 second per step.[9]

-

Analysis: Compare the resulting pattern with simulated or previously reported patterns for UiO-66 to confirm phase purity and crystallinity.[13]

-

-

N₂ Physisorption (BET Surface Area and Pore Volume):

-

Activation (Degassing): Activate approximately 50-100 mg of the MOF sample under a high vacuum at 150°C overnight to remove guest molecules from the pores.[9]

-

Measurement: Measure the N₂ adsorption-desorption isotherm at 77 K using a volumetric gas adsorption analyzer.

-

Analysis: Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3. Determine the micropore volume using the t-plot method.[9]

-

-

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place 5-10 mg of the activated MOF powder into an alumina (B75360) crucible.

-

Measurement: Heat the sample from room temperature (e.g., 25°C) to 800°C under a flow of air or nitrogen at a constant heating rate (e.g., 5°C/min).[9]

-

Analysis: Analyze the resulting weight loss curve to determine the temperature at which solvent molecules are removed and the framework begins to decompose.

-

This protocol is a generalized procedure based on common stability assessment studies.[18][20]

-

Incubation: Suspend a known mass of activated this compound (e.g., 30 mg) in a specific volume (e.g., 10 mL) of the desired acidic or basic solution of a known concentration.

-

Treatment: Stir the suspension at room temperature for a defined period (e.g., 1 hour to 24 hours).

-

Recovery: Separate the solid material from the solution via centrifugation or filtration.

-

Washing: Wash the recovered solid with deionized water and then with a low-boiling-point solvent like methanol (B129727) or acetone to remove trapped solution and facilitate drying.

-

Drying: Dry the sample under vacuum or in a low-temperature oven.

-

Post-Treatment Characterization: Analyze the treated solid using PXRD to assess changes in crystallinity and N₂ physisorption to quantify changes in surface area and porosity. The supernatant can also be analyzed (e.g., by NMR or ICP-MS) to detect leached linker or metal ions.[20][22]

Relevance in Drug Development

The inherent properties of UiO-66, such as its high surface area, tunable porosity, and excellent chemical stability, make it a promising candidate for drug delivery systems.[6][23][24] The -COOH functionalization adds further advantages:

-

Enhanced Loading: The carboxylic acid groups can interact with drug molecules via hydrogen bonding, potentially increasing loading capacity for specific therapeutics.[25]

-

pH-Responsive Release: The protonation/deprotonation of the -COOH groups in response to environmental pH changes can be exploited to trigger drug release. This is particularly relevant for oral drug delivery, where a carrier must withstand the acidic environment of the stomach (pH ~2.0) and release its payload in the more neutral environment of the intestine (pH ~7.4).[26]

-

Biocompatibility: Zirconium-based MOFs, including UiO-66, have demonstrated good biocompatibility with low cytotoxicity in various cell lines, a critical prerequisite for biomedical applications.[6][24]

Conclusion

This compound stands out as a robust and versatile nanoporous material. Its high surface area, functionalizable pores, and significant thermal stability make it highly attractive for advanced applications. While its chemical stability is superior to many other MOFs, it is not absolute. A thorough understanding of its behavior in different chemical environments—particularly the modulating effects of solvents on acid and base-driven degradation—is critical for its successful implementation. For drug development professionals, the combination of its biocompatibility, stability in physiological-like conditions, and potential for stimuli-responsive behavior provides a powerful platform for designing next-generation therapeutic delivery systems. Further research should continue to focus on optimizing its synthesis to control defect density and on exploring its long-term stability and fate in biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimizing volumetric surface area of UiO-66 and its functionalized analogs through compression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.uva.nl [pure.uva.nl]

- 9. prodia-mof.eu [prodia-mof.eu]

- 10. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flammability and Thermal Kinetic Analysis of UiO-66-Based PMMA Polymer Composites | MDPI [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Solvent-dependent textural properties of defective UiO-66 after acidic and basic treatment - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stability of Zr-Based UiO-66 Metal-Organic Frameworks in Basic Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles [cd-bioparticles.net]

- 24. Magnetic UiO-66-NH2 Core–Shell Nanohybrid as a Promising Carrier for Quercetin Targeted Delivery toward Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal and Mechanical Stability of UiO-66-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metal-organic framework (MOF) UiO-66, constructed from zirconium-based nodes and terephthalic acid linkers, has garnered significant attention for its exceptional chemical and thermal stability. The functionalized derivative, UiO-66-COOH, which incorporates a carboxylic acid group on the organic linker, offers tailored surface properties and potential for post-synthetic modification, making it a promising candidate for applications in drug delivery, catalysis, and gas separation. Understanding the thermal and mechanical resilience of this compound is paramount for its practical implementation in these fields. This technical guide provides a comprehensive overview of the thermal and mechanical stability of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Thermal Stability of this compound

The thermal stability of this compound is a critical parameter that dictates its operational temperature window. The primary technique for evaluating this property is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Quantitative Thermal Stability Data

The thermal decomposition of this compound typically proceeds in distinct stages, which can be summarized from TGA data. While specific values can vary slightly based on synthesis conditions and defect density, the following table provides a representative summary of the thermal decomposition process for this compound. For comparison, data for the parent UiO-66 is also included.

| Material | Initial Weight Loss (Temperature Range) | Onset of Framework Decomposition | Major Weight Loss (Temperature Range) | Residual Mass at 800 °C |

| This compound | ~5-10% (up to 150 °C) | ~350-400 °C | ~40-50% (400-550 °C) | ~30-35% (as ZrO₂) |

| UiO-66 | ~26.5% (below 300 °C)[1] | ~450-500 °C[1][2] | ~43% (450-600 °C)[1] | ~30% (as ZrO₂)[1] |

Note: The initial weight loss is attributed to the removal of physisorbed water and residual solvent molecules from the pores. The major weight loss corresponds to the decomposition of the organic linker.

The functionalization of the UiO-66 framework with a carboxylic acid group in this compound can lead to a slight reduction in thermal stability compared to the parent UiO-66. This is likely due to the additional functional group providing a potential initiation site for decomposition.

Mechanical Stability of this compound

The mechanical robustness of MOFs is crucial for applications that involve pressure, such as in packed-bed reactors or during pelletization for storage and transportation. The mechanical properties of UiO-66 and its derivatives are often assessed using techniques like nanoindentation and high-pressure powder X-ray diffraction.

Quantitative Mechanical Stability Data

UiO-66 is renowned for its exceptional mechanical stability, which is attributed to the strong coordination bonds between the zirconium clusters and the carboxylate linkers. While specific experimental data for crystalline this compound powder is limited in the public domain, the properties are expected to be comparable to the parent UiO-66, which exhibits a high bulk modulus.

| Material | Young's Modulus (E) | Hardness (H) | Bulk Modulus (K) |

| This compound | Data not readily available | Data not readily available | Data not readily available |

| UiO-66 | ~9.3 GPa (xerogel) | ~10.5 GPa (xerogel) | 36.6 GPa (calculated)[2] |

| UiO-66(Zr)_NH2 | - | - | High (qualitative)[3] |

Note: The data for UiO-66 xerogel may not be fully representative of the crystalline powder. The bulk modulus is a measure of a material's resistance to compression.

The high resilience of the UiO-66 framework suggests that this compound is also likely to possess significant mechanical stability, a critical attribute for its use in demanding applications.

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible data on the stability of MOFs.

Thermogravimetric Analysis (TGA) Protocol for this compound

This protocol outlines the steps for determining the thermal stability of this compound using TGA.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Ensure the this compound sample is properly activated to remove any residual solvents from the pores. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point (e.g., 150 °C) for several hours.

-

Instrument Setup:

-

Place an empty TGA pan (typically alumina (B75360) or platinum) in the instrument and tare its weight.

-

Carefully load 5-10 mg of the activated this compound sample into the pan.

-

Place the pan into the TGA furnace.

-

-

Experimental Parameters:

-

Atmosphere: Set the purge gas to an inert atmosphere, typically nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition, which is often taken as the intersection of the baseline with the tangent of the major weight loss step.

-

Calculate the percentage weight loss at each decomposition stage.

-

Nanoindentation Protocol for MOF Crystals

This protocol provides a general framework for assessing the mechanical properties of MOF single crystals using nanoindentation.

Objective: To determine the Young's modulus and hardness of this compound crystals.

Instrumentation: Nanoindenter equipped with a Berkovich or cube-corner indenter tip.

Procedure:

-

Sample Preparation:

-

Mount a single, well-formed crystal of this compound onto a sample holder using a suitable adhesive. Ensure the crystal face to be indented is flat and oriented perpendicular to the indenter axis.

-

The surface of the crystal should be clean and free of contaminants.

-

-

Instrument Setup and Calibration:

-

Calibrate the indenter tip area function using a standard material with known mechanical properties (e.g., fused silica).

-

-

Indentation Parameters:

-

Loading/Unloading Rate: Use a constant loading and unloading rate (e.g., 0.1 to 1 mN/s).

-

Peak Load: Select a peak load that results in an indentation depth of less than 10% of the crystal thickness to avoid substrate effects. A series of indents with varying peak loads is recommended.

-

Hold Period: Include a brief hold period at peak load (e.g., 5-10 seconds) to allow for any creep or plastic deformation to stabilize.

-

-

Indentation and Data Acquisition:

-

Perform multiple indentations at different locations on the crystal face to ensure statistical reliability.

-

Record the load-displacement data during the entire indentation cycle.

-

-

Data Analysis (Oliver-Pharr Method):

-

From the unloading portion of the load-displacement curve, determine the stiffness (S), which is the slope of the initial unloading curve.

-

Calculate the reduced modulus (Er) and hardness (H) using the Oliver-Pharr equations.

-

Calculate the Young's modulus (E) of the sample from the reduced modulus, taking into account the elastic properties of the indenter tip.

-

References

An In-depth Technical Guide to the Porosity and Surface Area Analysis of UiO-66-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

UiO-66, a metal-organic framework (MOF) synthesized from zirconium nodes and terephthalic acid linkers, is renowned for its exceptional thermal and chemical stability. The functionalized derivative, UiO-66-COOH, which incorporates a carboxylic acid group on the organic linker, has garnered significant attention, particularly in the fields of drug delivery, catalysis, and adsorption. The presence of the additional carboxylic acid moiety can influence the material's surface chemistry, porosity, and interactions with guest molecules, making a thorough analysis of its surface area and porosity crucial for its application.

This technical guide provides a comprehensive overview of the experimental protocols and data analysis for the characterization of this compound's porosity and surface area. It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who are working with or exploring the potential of this versatile MOF.

Synthesis and Activation Workflow

The synthesis and subsequent activation of this compound are critical steps that directly impact its porosity. The following diagram illustrates a typical workflow.

Synthesis and activation workflow for this compound.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and reproducible data on the porosity and surface area of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through a solvothermal reaction.

-

Reactants:

-

Zirconium tetrachloride (ZrCl₄)

-

1,2,4-Benzenetricarboxylic acid (trimellitic acid)

-

N,N-Dimethylformamide (DMF) as the solvent.

-

Often, a modulator such as hydrochloric acid (HCl) or acetic acid is used to influence crystallinity and defect formation.

-

-

Procedure:

-

Dissolve ZrCl₄ and 1,2,4-benzenetricarboxylic acid in DMF in a Teflon-lined autoclave.

-

If using a modulator, add it to the solution.

-

Seal the autoclave and heat it in an oven at a specific temperature (typically 120-150 °C) for a designated period (e.g., 24 hours).

-

After cooling to room temperature, collect the white precipitate by centrifugation or filtration.

-

Wash the product repeatedly with fresh DMF and then with a volatile solvent like ethanol (B145695) or methanol (B129727) to remove unreacted precursors and solvent molecules from the pores.

-

Activation of this compound

Activation is a crucial step to ensure the pores are free of solvent molecules before analysis.

-

Procedure:

-

After the initial washing steps, immerse the synthesized this compound in a low-boiling-point solvent (e.g., methanol or ethanol) for several days, with periodic solvent replacement. This process is known as solvent exchange.

-

After solvent exchange, dry the sample under vacuum at an elevated temperature (e.g., 150-200 °C) for an extended period (e.g., 12-24 hours) to remove the solvent completely.

-

Nitrogen Adsorption-Desorption Analysis

This technique is the cornerstone for determining the surface area and pore characteristics of porous materials.

-

Instrumentation: A volumetric gas adsorption analyzer.

-

Procedure:

-

Accurately weigh a sample of activated this compound into a sample tube.

-

Degas the sample under high vacuum at a specific temperature (typically 150-200 °C) for several hours to remove any adsorbed moisture or gases.

-

Cool the sample to liquid nitrogen temperature (77 K).

-

Measure the amount of nitrogen gas adsorbed by the sample at various relative pressures (P/P₀) from approximately 0 to 1.

-

Subsequently, measure the amount of nitrogen desorbed as the relative pressure is decreased.

-

The resulting isotherm is then used to calculate the surface area and pore size distribution.

-

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystalline structure and phase purity of the synthesized this compound.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

-

Procedure:

-

Place a small amount of the dried this compound powder on a sample holder.

-

Collect the diffraction pattern over a 2θ range (e.g., 5-50°) with a specific step size and scan speed.

-

Compare the resulting diffractogram with simulated or previously reported patterns for UiO-66 to confirm the correct crystal structure.

-

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of this compound and can provide information about the removal of solvents and the decomposition of the framework.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Place a small, accurately weighed sample of this compound in the TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min) over a specific temperature range (e.g., from room temperature to 800 °C).

-

The resulting data shows the weight loss of the sample as a function of temperature.

-

Porosity and Surface Area Characterization Workflow

The following diagram outlines the logical flow of the characterization techniques used to analyze the porosity and surface area of this compound.

Workflow for porosity and surface area characterization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the porosity and surface area of this compound reported in the literature. It is important to note that these values can vary depending on the specific synthesis and activation conditions.

| Parameter | Reported Value Range | Unit | Notes |

| BET Surface Area | 700 - 1200 | m²/g | Highly dependent on the degree of defects and activation completeness. |

| Langmuir Surface Area | 800 - 1400 | m²/g | Generally higher than the BET surface area. |

| Total Pore Volume | 0.28 - 0.50 | cm³/g | Reflects the total accessible void space within the material. |

| Micropore Volume | 0.25 - 0.45 | cm³/g | Indicates the volume contributed by pores with diameters less than 2 nm. |

| Pore Size | ~0.6 and ~0.8 | nm | UiO-66 architecture has both tetrahedral and octahedral cages, leading to a bimodal micropore size distribution. |

Conclusion

A comprehensive understanding of the porosity and surface area of this compound is fundamental to leveraging its full potential in various applications. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for obtaining high-quality, reliable data. By carefully controlling synthesis and activation parameters and employing standardized characterization methods, researchers and drug development professionals can effectively tailor and evaluate this compound for their specific needs, paving the way for innovations in targeted drug delivery, advanced catalysis, and efficient separation processes.

Spectroscopic Fingerprinting of UiO-66-COOH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the metal-organic framework (MOF) UiO-66-COOH, focusing on Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD). This document details the experimental protocols and presents a summary of key quantitative data to aid in the characterization and quality control of this promising material for applications in drug development and beyond.

Introduction to this compound

UiO-66, a zirconium-based MOF, is renowned for its exceptional thermal and chemical stability. The functionalization of the terephthalate (B1205515) linker with a carboxylic acid group to form this compound enhances its properties, offering tailored functionalities for applications such as drug delivery, catalysis, and sensing. Accurate and thorough characterization of this compound is paramount to ensure its structural integrity and purity, which directly impact its performance. FTIR and XRD are powerful, non-destructive techniques that provide critical insights into the chemical composition and crystalline structure of this MOF.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is an essential tool for confirming the successful incorporation of the carboxylic acid functional group and for assessing the overall chemical structure of this compound. The technique probes the vibrational modes of chemical bonds within the material.

Experimental Protocol for FTIR Analysis

A typical experimental workflow for the FTIR analysis of this compound is outlined below.

Detailed Steps:

-

Activation: Prior to analysis, the synthesized this compound powder should be activated to remove any residual solvents or unreacted linkers from the pores. This is typically achieved by heating the sample under vacuum. A common procedure involves heating at 120 °C under vacuum for 12-24 hours.

-

Sample Preparation: The activated this compound powder is mixed with dry potassium bromide (KBr) in a typical ratio of 1:100 (sample:KBr). The mixture is then thoroughly ground in an agate mortar to ensure a homogeneous dispersion.

-

Pellet Formation: The ground mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then collected, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Data Analysis: The sample spectrum is background-corrected. The characteristic absorption bands are then identified and assigned to their corresponding vibrational modes.

Quantitative FTIR Data for this compound

The following table summarizes the characteristic FTIR peaks for this compound, aiding in the identification of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400 (broad) | O-H stretch | Presence of adsorbed water or hydroxyl groups on the surface.[1] |

| ~1700-1740 | C=O stretch of the carboxylic acid (-COOH) | A key indicator of the presence of the free carboxylic acid group on the linker.[2] |

| ~1580-1590 | Asymmetric stretch of the carboxylate group | Corresponds to the carboxylate group of the terephthalate linker coordinated to the zirconium cluster.[1] |

| ~1504-1506 | C=C stretch of the benzene (B151609) ring | A characteristic peak for the aromatic linker.[1][3] |

| ~1395-1400 | Symmetric stretch of the carboxylate group | Corresponds to the carboxylate group of the terephthalate linker coordinated to the zirconium cluster.[1] |

| ~746 | Zr-μ₃-OH stretching and OH bending modes | Associated with the vibrations of the zirconium cluster in the UiO-66 framework.[3] |

X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for determining the crystallinity and phase purity of this compound. The diffraction pattern is a unique fingerprint of the crystalline structure.

Experimental Protocol for XRD Analysis

The general workflow for obtaining and analyzing XRD data for this compound is depicted below.

Detailed Steps:

-

Sample Preparation: A small amount of the activated this compound powder is carefully placed onto a sample holder, ensuring a flat and even surface.

-

Data Acquisition: The sample holder is mounted in a powder X-ray diffractometer. The diffraction pattern is typically collected using Cu-Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°, with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern is processed, and the peak positions (2θ values) are determined. These are then compared with simulated or reference patterns for UiO-66 to confirm the phase purity and identify the crystal structure. The Miller indices (hkl) for the prominent diffraction peaks are assigned.

Quantitative XRD Data for this compound

The table below lists the characteristic XRD peaks for a crystalline UiO-66 structure, which is expected to be retained in this compound.

| 2θ (°) | Miller Indices (hkl) |

| ~7.4 | (111) |

| ~8.5 | (200) |

| ~12.1 | (220) |

| ~14.8 | (222) |

| ~17.1 | (400) |

| ~25.7 | (600) |

Note: The exact 2θ values may vary slightly depending on the synthesis conditions and instrument calibration.

Conclusion

The combination of FTIR and XRD provides a robust analytical framework for the comprehensive characterization of this compound. FTIR spectroscopy confirms the presence of the desired carboxylic acid functionality and the integrity of the organic linker, while XRD verifies the crystalline structure and phase purity of the MOF. The detailed protocols and tabulated data presented in this guide serve as a valuable resource for researchers and professionals in ensuring the quality and consistency of this compound for its intended applications in drug development and other scientific fields.

References

A Comparative Technical Overview of UiO-66 and UiO-66-COOH for Drug Delivery Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for advanced drug delivery systems has led to the exploration of novel materials with high drug loading capacities, controlled release profiles, and biocompatibility. Among these, Metal-Organic Frameworks (MOFs) have emerged as promising candidates. This technical guide provides a comprehensive comparative overview of two prominent zirconium-based MOFs: the parent University of Oslo-66 (UiO-66) and its carboxyl-functionalized derivative, UiO-66-COOH. This document delves into their synthesis, structural and chemical properties, and their potential applications in the realm of drug delivery, with a focus on providing researchers with the necessary data and protocols to inform their work.

Introduction to UiO-66 and this compound

UiO-66 is a well-studied MOF renowned for its exceptional thermal and chemical stability, attributed to the strong coordination bonds between the zirconium clusters (Zr₆O₄(OH)₄) and the terephthalic acid (1,4-benzenedicarboxylic acid, BDC) linkers. Its porous structure, with a high surface area, makes it an attractive candidate for gas storage, catalysis, and biomedical applications.

This compound is a functionalized variant of UiO-66 where the BDC linker is replaced by 1,2,4-benzenetricarboxylic acid (BTC). This substitution introduces a pendant carboxylic acid group into the framework's pores. This functionalization is hypothesized to alter the material's properties, such as its surface chemistry, acidity, and interaction with guest molecules, thereby offering potential advantages in drug delivery applications. The presence of the free carboxyl group can provide additional sites for drug interaction, potentially influencing loading capacities and release kinetics.

Comparative Physicochemical Properties

The introduction of the carboxyl group in this compound leads to notable differences in its physicochemical properties when compared to the parent UiO-66. A summary of these key properties is presented in the table below. It is important to note that the values can vary depending on the synthesis conditions and activation procedures.

| Property | UiO-66 | This compound | Key Differences and Implications for Drug Delivery |

| BET Surface Area (m²/g) | ~1200 - 1600 | ~700 - 1100 | The surface area of this compound is generally lower due to the presence of the bulkier -COOH group within the pores. This might slightly reduce the overall drug loading capacity for some drugs but could also lead to more specific drug interactions. |

| Pore Volume (cm³/g) | ~0.5 - 0.7 | ~0.3 - 0.5 | Similar to the surface area, the pore volume is typically smaller in this compound, which could affect the size of the drug molecules that can be efficiently loaded. |

| Pore Size (Å) | ~6 - 8 (triangular windows) | Similar to UiO-66 | The fundamental pore aperture is dictated by the framework topology and remains similar. However, the effective pore space is reduced by the pendant carboxyl groups. |

| Thermal Stability (°C) | Up to ~500 | Up to ~450 | Both exhibit high thermal stability, which is advantageous for sterilization and storage. The slightly lower stability of this compound may be attributed to the decarboxylation of the pendant -COOH group at elevated temperatures. |

| Chemical Stability | High stability in water and various organic solvents. Sensitive to strong acids and bases. | High stability in water and various organic solvents. The pendant -COOH group can deprotonate in basic solutions, potentially altering the surface charge and stability. | Both are relatively stable under physiological conditions. The tunable surface charge of this compound could be exploited for pH-responsive drug release. |

| Surface Functionality | Primarily hydroxyl groups on the Zr-clusters. | Pendant carboxylic acid groups in addition to hydroxyl groups. | The carboxylic acid groups in this compound offer additional sites for hydrogen bonding and electrostatic interactions with drug molecules, potentially leading to higher loading of specific drugs and modified release profiles. |

Synthesis Methodologies

The most common method for synthesizing both UiO-66 and this compound is the solvothermal method. Below are detailed experimental protocols for their synthesis.

Experimental Protocol: Solvothermal Synthesis of UiO-66

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

1,4-Benzenedicarboxylic acid (BDC)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a typical synthesis, dissolve ZrCl₄ (e.g., 0.233 g, 1.0 mmol) and BDC (e.g., 0.166 g, 1.0 mmol) in 50 mL of DMF in a 100 mL Teflon-lined autoclave.

-

Sonicate the mixture for 20 minutes to ensure complete dissolution and homogeneity.

-

Seal the autoclave and heat it in an oven at 120°C for 24 hours.

-

After cooling to room temperature, a white precipitate of UiO-66 will be formed.

-

Collect the solid product by centrifugation or filtration.

-

Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted precursors and solvent molecules trapped within the pores.

-

Activate the material by drying it under vacuum at 150°C for 12 hours.

Experimental Protocol: Solvothermal Synthesis of this compound

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

1,2,4-Benzenetricarboxylic acid (BTC)

-

N,N-Dimethylformamide (DMF)

-

Methanol

Procedure:

-

Dissolve ZrCl₄ (e.g., 0.233 g, 1.0 mmol) and BTC (e.g., 0.210 g, 1.0 mmol) in 50 mL of DMF in a 100 mL Teflon-lined autoclave.

-

Sonicate the mixture for 20 minutes to achieve a homogeneous solution.

-

Seal the autoclave and place it in an oven at 120°C for 24 hours.

-

After the reaction is complete and the autoclave has cooled down, collect the white crystalline product by centrifugation.

-

Wash the product with DMF (3 x 20 mL) followed by methanol (3 x 20 mL) to remove impurities.

-

Activate the this compound by drying under vacuum at 150°C for 12 hours.

Characterization Techniques

To confirm the successful synthesis and to evaluate the properties of UiO-66 and this compound, a suite of characterization techniques is employed.

| Technique | Purpose | Expected Observations for UiO-66 | Expected Observations for this compound |

| Powder X-ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity. | Characteristic diffraction peaks corresponding to the simulated UiO-66 pattern. | Similar diffraction pattern to UiO-66, confirming the isostructural nature of the framework. |

| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. | A weight loss step around 100-200°C corresponding to the removal of guest molecules, followed by framework decomposition above 500°C. | A similar initial weight loss, with framework decomposition occurring at a slightly lower temperature (around 450°C) due to the pendant carboxyl group. |